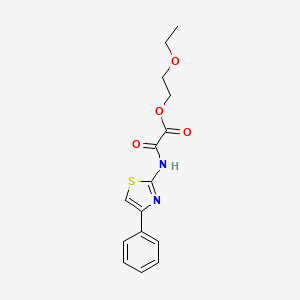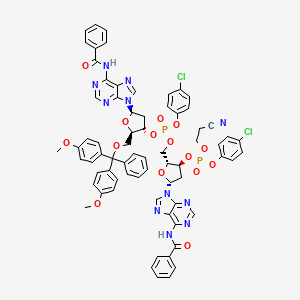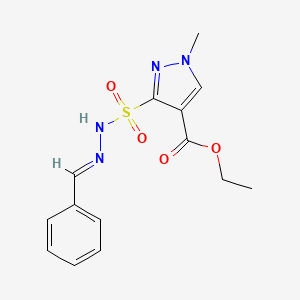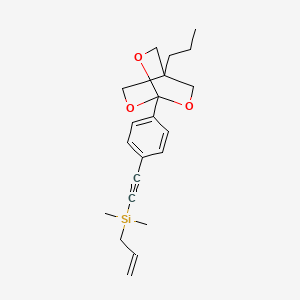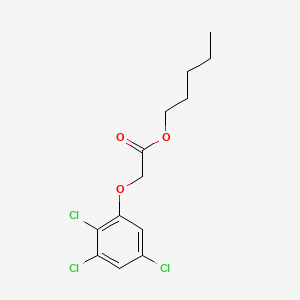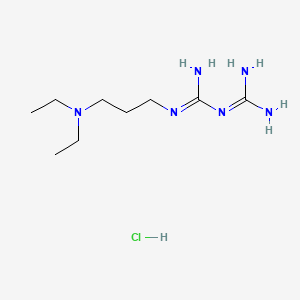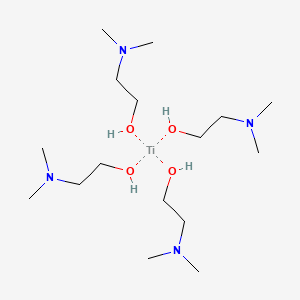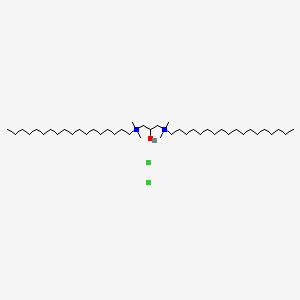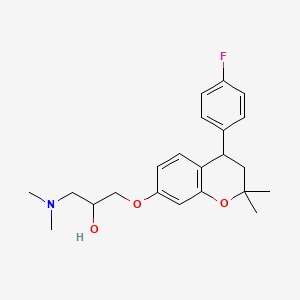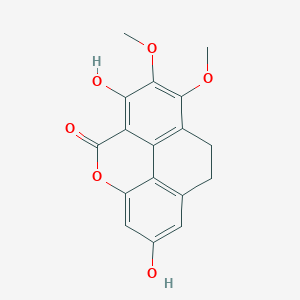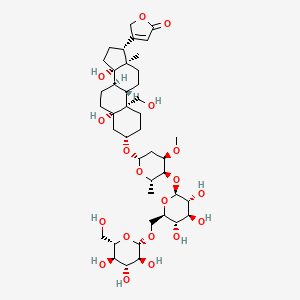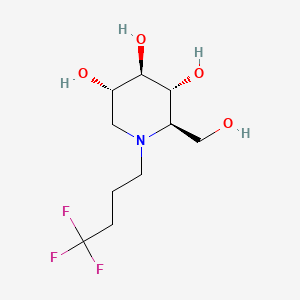
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl groups and a trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.
Substitution: The trifluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.
Scientific Research Applications
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets. The hydroxyl groups and the trifluorobutyl group play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(butyl)-, (2R,3R,4R,5S)-
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluoropentyl)-, (2R,3R,4R,5S)-
Uniqueness
The uniqueness of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluorobutyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
128985-16-0 |
|---|---|
Molecular Formula |
C10H18F3NO4 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H18F3NO4/c11-10(12,13)2-1-3-14-4-7(16)9(18)8(17)6(14)5-15/h6-9,15-18H,1-5H2/t6-,7+,8-,9-/m1/s1 |
InChI Key |
YPBJLHXXZZNYIP-BZNPZCIMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCC(F)(F)F)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCC(F)(F)F)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


